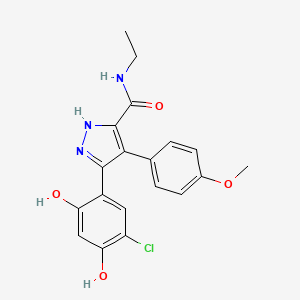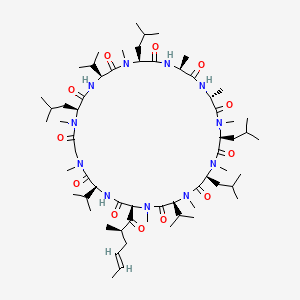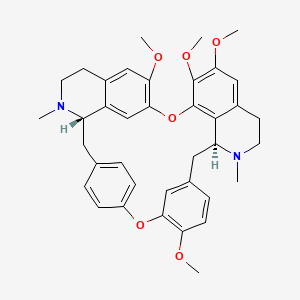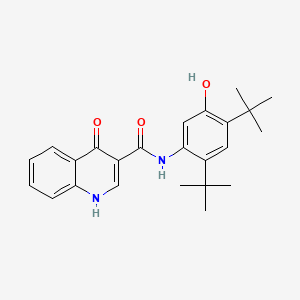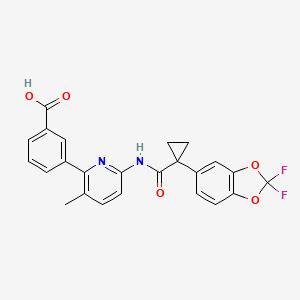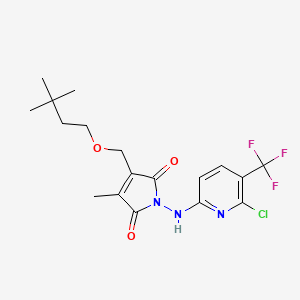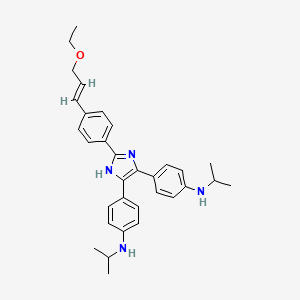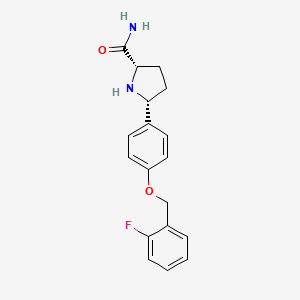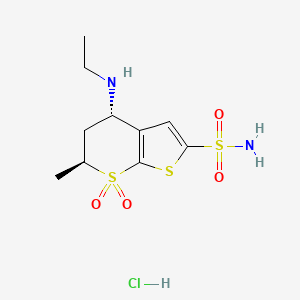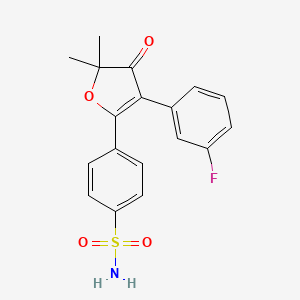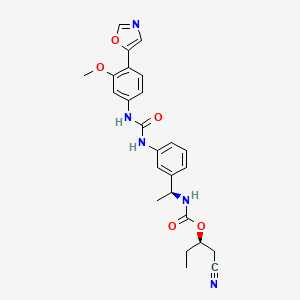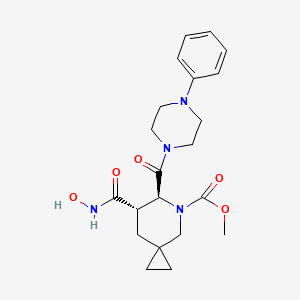
Aderbasib
Descripción general
Descripción
Estas proteínas están involucradas en el desprendimiento de proteínas de la superficie celular, lo que juega un papel crucial en varios procesos fisiológicos y patológicos, incluida la progresión del cáncer . Aderbasib ha demostrado potencial como agente antineoplásico, particularmente en el tratamiento de varios tipos de cáncer como el linfoma no Hodgkin difuso de células B grandes, el cáncer de mama HER2 positivo y los gliomas .
Aplicaciones Científicas De Investigación
Aderbasib tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
Aderbasib ejerce sus efectos inhibiendo la actividad metaloproteinasa de ADAM10 y ADAM17 . Estas proteínas están involucradas en el desprendimiento de proteínas de la superficie celular, lo que juega un papel crucial en varios procesos fisiológicos y patológicos . Al inhibir ADAM10 y ADAM17, this compound previene el desprendimiento de proteínas como el factor de necrosis tumoral alfa (TNF-α) y los ligandos del receptor del factor de crecimiento epidérmico (EGFR), lo que suprime la proliferación de células tumorales y promueve la apoptosis .
Análisis Bioquímico
Biochemical Properties
Aderbasib is a potent and orally active inhibitor of ADAM10 and ADAM17, which are members of the metalloproteinase family. These enzymes are involved in the proteolytic ectodomain release, a process associated with various diseases, including cancer, autoimmune diseases, and neurodegeneration . This compound inhibits the metalloprotease activity by binding to the active site of the metalloproteinase domain, thereby preventing the shedding of ectodomains from the cell surface .
Cellular Effects
This compound influences various cellular processes by modulating the activity of ADAM10 and ADAM17. These enzymes play a crucial role in cell signaling pathways, including those involved in tumor progression. By inhibiting these enzymes, this compound can reduce the proliferation of cancer cells and induce apoptosis. It has shown robust antineoplastic activity in various cancer cell lines, including diffuse large B-cell non-Hodgkin lymphoma, HER2+ breast cancer, and gliomas .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the metalloprotease activity of ADAM10 and ADAM17. This inhibition prevents the cleavage of transmembrane proteins, thereby blocking the release of their ectodomains. This process is crucial for the activation of several signaling pathways, including those mediated by cytokine receptors, receptor tyrosine kinases, and Notch receptors . By inhibiting these pathways, this compound can suppress tumor cell proliferation and induce apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and sustained activity over time. Preliminary results suggest that the drug is generally well tolerated with no major musculoskeletal side effects or anti-EGFR-related side effects such as skin rash. There were no reports of drug-induced increases in liver enzymes, bone marrow toxicity, or cardiomyopathy . Long-term studies have shown that this compound can maintain its inhibitory effects on ADAM10 and ADAM17, leading to sustained suppression of tumor cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits the activity of ADAM10 and ADAM17, leading to reduced tumor growth. At higher doses, toxic effects such as gastrointestinal disturbances and weight loss have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activity of ADAM10 and ADAM17. By inhibiting these enzymes, this compound can modulate the levels of various metabolites involved in cell signaling and tumor progression . The drug’s metabolism involves interactions with enzymes and cofactors that facilitate its breakdown and elimination from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the drug’s localization to target sites, where it can exert its inhibitory effects on ADAM10 and ADAM17 . The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it ensures that the drug reaches the tumor cells and inhibits their proliferation .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ADAM10 and ADAM17. These interactions are facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell . By localizing to these compartments, this compound can effectively inhibit the activity of ADAM10 and ADAM17, leading to the suppression of tumor cell proliferation .
Métodos De Preparación
La síntesis de Aderbasib involucra varios pasos clave. El compuesto es un inhibidor basado en hidroxamato, y su preparación típicamente incluye la formación de la porción hidroxamato y la incorporación de los grupos piperazina y fenilo . La ruta sintética involucra los siguientes pasos:
- Formación de la porción hidroxamato a través de la reacción de un éster adecuado con hidroxilamina.
- Acoplamiento del intermedio de hidroxamato con un derivado de piperazina.
- Introducción del grupo fenilo a través de una reacción de sustitución nucleofílica.
- Purificación final y caracterización del producto utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN) .
Análisis De Reacciones Químicas
Aderbasib experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar óxidos correspondientes.
Reducción: El compuesto puede ser reducido para formar sus derivados reducidos correspondientes.
Sustitución: This compound puede experimentar reacciones de sustitución nucleofílica, particularmente en los grupos piperazina y fenilo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles . Los principales productos formados a partir de estas reacciones incluyen derivados oxidados y reducidos, así como productos sustituidos con varios grupos funcionales .
Comparación Con Compuestos Similares
Aderbasib es similar a otros inhibidores de ADAM10 y ADAM17, como INCB3619 . this compound ha demostrado una mayor especificidad para ADAM10 y ADAM17 en comparación con otros compuestos relacionados . Esta especificidad hace que this compound sea un inhibidor más potente con menos efectos fuera del objetivo . Otros compuestos similares incluyen:
INCB3619: Otro inhibidor de ADAM10 y ADAM17 con menor especificidad en comparación con this compound.
GI254023X: Un inhibidor selectivo de ADAM10 con actividad limitada contra ADAM17.
La especificidad única de this compound para ADAM10 y ADAM17 la convierte en una herramienta valiosa para estudiar el papel de estas proteínas en diversas enfermedades y para desarrollar nuevos agentes terapéuticos que se dirigen a estas proteínas .
Propiedades
IUPAC Name |
methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-30-20(28)25-14-21(7-8-21)13-16(18(26)22-29)17(25)19(27)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-6,16-17,29H,7-14H2,1H3,(H,22,26)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXMSZSZEIKLQZ-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CC2(CC2)C[C@@H]([C@H]1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000327 | |
| Record name | Aderbasib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
INCB7839 is a novel, orally available ADAM metalloprotease inhibitor that is designed to block activation of the epidermal growth factor (EGFR) pathways. Currently approved therapies that target the EGFR pathways have shown promising efficacy in metastatic disease, validating these pathways as targets; however, efficacy may be limited due to the fact that these drugs inhibit only one or two of the four HER receptor pathways. In contrast, the sheddase inhibitor, INCB7839, has the potential to inhibit activation through all four of the HER receptors, resulting in more complete inhibition of these pathways. | |
| Record name | INCB7839 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05033 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
791828-58-5 | |
| Record name | Methyl (6S,7S)-7-[(hydroxyamino)carbonyl]-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791828-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aderbasib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791828585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aderbasib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADERBASIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9YL6NEJ3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


